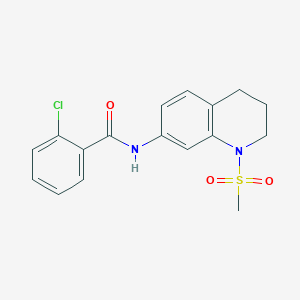

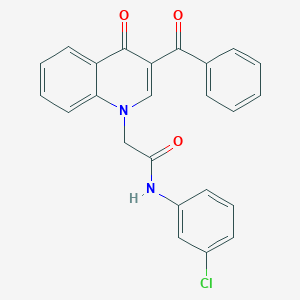

![molecular formula C16H13N3O3 B2944217 2-(furan-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034272-85-8](/img/structure/B2944217.png)

2-(furan-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(furan-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one” is a complex organic molecule. Unfortunately, there’s limited information available about this specific compound .

Synthesis Analysis

The synthesis of similar compounds often involves the Diels–Alder reaction of furans, which is a versatile tool in synthetic organic chemistry . Electron-poor 2-formylfurans can directly engage in Diels–Alder couplings . The key to success is the use of an aqueous medium, which supplies an additional thermodynamic driving force by coupling the unfavorable DA equilibrium to the exergonic hydration of the carbonyl functionality in the adducts to form geminal diols .Chemical Reactions Analysis

The Diels–Alder reaction of furans is a common reaction involving furan derivatives . This reaction generally proceeds chemoselectively under mild conditions, often without the need for a catalyst . The substitution pattern of the furan diene strongly modulates reactivity .Aplicaciones Científicas De Investigación

Heterocyclic Synthesis

2-Amino-4,5-diphenylfuran-3-carbonitrile, a related compound, has been utilized as a building block for synthesizing new furo[2,3-d]pyrimidin-4(3H)-one derivatives, demonstrating its potential in heterocyclic synthesis (El-Shahawi & El-ziaty, 2017).

Synthesis of Biologically Active Compounds

Research indicates that arylmethylidene derivatives of furan-2(3H)-ones, which are closely related to the chemical , are significant for synthesizing various heterocyclic compounds. These compounds contain pyrimidine and pyridazine structural fragments, which are analogues of nitrogen-containing bases of the pyrimidine series, hinting at biological activity potentials (Aniskova, Grinev, & Yegorova, 2017).

Novel Class of Compounds

The synthesis of 1,2-dihydrofuro[3,4-d]pyrimidines, starting from dimethyl furan-3,4-dicarboxylate, indicates the versatility of furan-based compounds in creating novel classes of compounds for further research and potential applications (Yilmaz & Kaçan, 2017).

Antimicrobial Activity

Compounds like ethyl 3-aminonaphtho(2,1-b)furan-2-carboxylate have been converted into derivatives with antimicrobial activity, suggesting the potential of furan-based compounds, including 2-(furan-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one, in this field (Ravindra, Vagdevi, & Vaidya, 2008).

Synthesis of Functionalized Compounds

Research on 4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-2,3-dihydro-2,3-furandione, a compound similar in structure, shows the potential for synthesizing functionalized 1H-Pyrimidine-2-ones/thiones, pyridazine, and imidazole, indicating broad applicability in chemical synthesis (Sarıpınar et al., 2006).

Novel Synthesis Methods

The development of new synthesis methods for novel 1,2-dihydrofuro[3,4-d]pyrimidines highlights the expanding research and application of furan-based compounds in chemical synthesis (Koza et al., 2009).

Propiedades

IUPAC Name |

5-(furan-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O3/c20-15(11-5-8-22-10-11)18-7-4-13-12(9-18)16(21)19-6-2-1-3-14(19)17-13/h1-3,5-6,8,10H,4,7,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBPXVGZMTRXXII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1N=C3C=CC=CN3C2=O)C(=O)C4=COC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

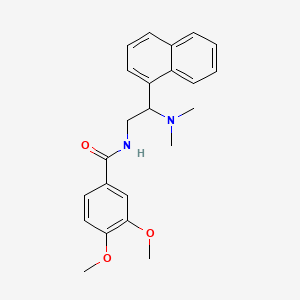

![2-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B2944138.png)

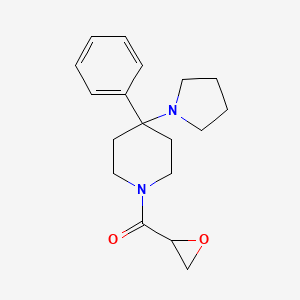

![5-(2-methoxyethyl)-2-phenyl-7-(4-(thiophene-2-carbonyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2944141.png)

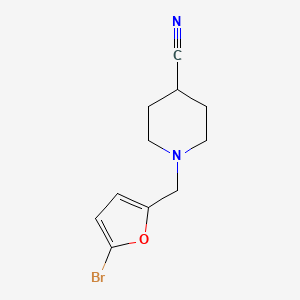

![Methyl 2-[6-(2-methoxyphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2944148.png)

![1-((3,4-Difluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2944149.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2944151.png)

![N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B2944156.png)

![1-(4-Chloro-2-methylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2944157.png)